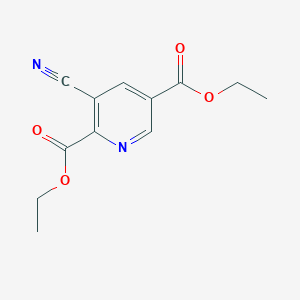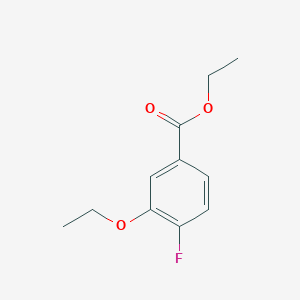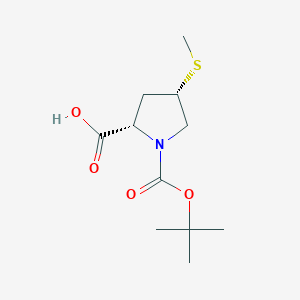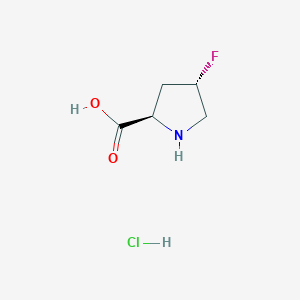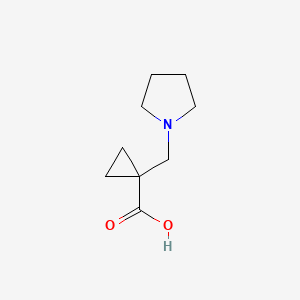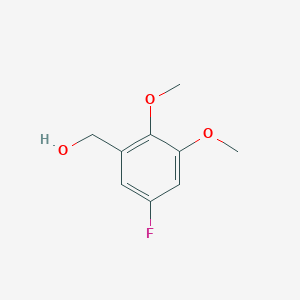
(5-Fluoro-2,3-dimethoxyphenyl)methanol
Übersicht
Beschreibung
“(5-Fluoro-2,3-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11FO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2,3-dimethoxyphenyl)methanol” can be represented by the SMILES stringCOC1=CC=C(F)C=C1CO . The InChI key for this compound is NJDNHGOIOZXFCB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “(5-Fluoro-2,3-dimethoxyphenyl)methanol” is 186.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Serotonin 5HT2A Receptor Antagonists : Compounds including (5-Fluoro-2,3-dimethoxyphenyl)methanol are found useful in treating psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia (Habernickel, 2002).
Template Catalysis for Olefin Epoxidation : Fluorinated alcohols like (5-Fluoro-2,3-dimethoxyphenyl)methanol act as catalysts in the epoxidation of olefins under mild conditions, showing that the fluoro alcohol itself stabilizes the transition state of the reaction (de Visser et al., 2003).
Chemical Reactions with Alcohols in the Presence of Base : Studies demonstrate the interaction of similar compounds with methanol to produce various derivatives, indicating a broad range of chemical reactivity and applications (Tsuzuki & Tada, 1985).
Anaerobic O-demethylations : Research on compounds structurally related to (5-Fluoro-2,3-dimethoxyphenyl)methanol indicates their potential in the anaerobic O-demethylation process, which could have implications in biochemical and environmental applications (Stupperich, Konle, & Eckerskorn, 1996).
Fluorescent Logic Gates : Research into similar compounds has led to the development of fluorescent logic gates, which can be used to study microenvironments in cellular membranes and protein interfaces (Gauci & Magri, 2022).
Visualization of Brain Receptors : The compound has been used in radioligand studies for autoradiographic visualization of 5-HT2A receptors in the brain, indicating its utility in neuroscience and pharmacology (López-Giménez et al., 1997).
Photophysical Studies : (5-Fluoro-2,3-dimethoxyphenyl)methanol and related compounds have been studied for their photophysical properties, which are crucial in developing materials for optical and electronic applications (Singh & Kanvah, 2001).
Quantification in Biological Samples : Methods have been developed for quantifying such compounds in biological samples like plasma and brain extracellular fluid, highlighting their relevance in pharmacokinetic studies (Heath & Scott, 1997).
Safety And Hazards
The safety data sheet (SDS) for “(5-Fluoro-2,3-dimethoxyphenyl)methanol” indicates that it is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The SDS provides the following precautionary statements: P301 + P330 + P331 + P310, which advise to call a poison center or doctor if the compound is swallowed .
Eigenschaften
IUPAC Name |
(5-fluoro-2,3-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSDTPEPFXCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743145 | |
| Record name | (5-Fluoro-2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2,3-dimethoxyphenyl)methanol | |
CAS RN |
1378794-80-9 | |
| Record name | (5-Fluoro-2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



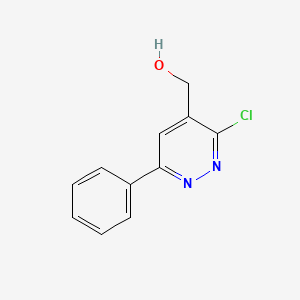
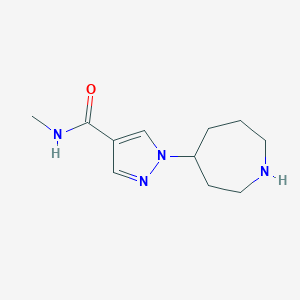
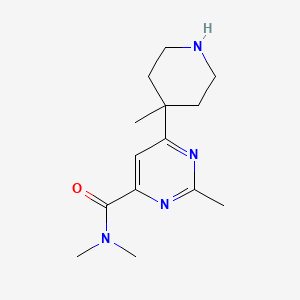
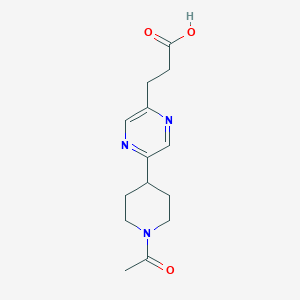
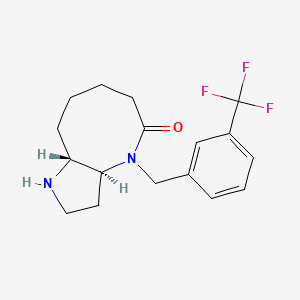
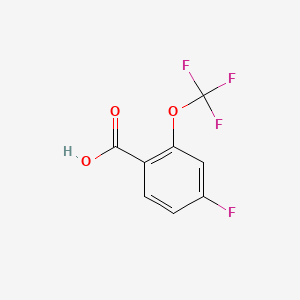
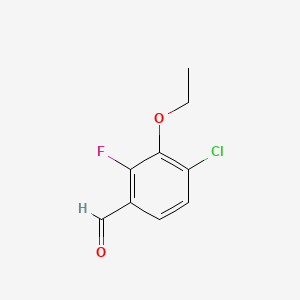
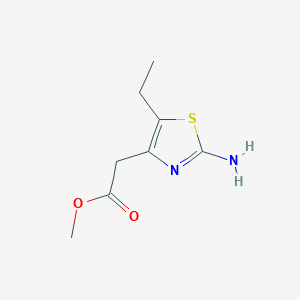
![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)
